Bis(bromoacetamide)-PEG2
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Overview
Description
Bis(bromoacetamide)-PEG2 is a bifunctional polyethylene glycol derivative that contains two bromoacetamide groups. This compound is often used in bioconjugation and crosslinking applications due to its ability to react with thiol groups in proteins and other biomolecules. The polyethylene glycol (PEG) spacer provides flexibility and water solubility, making it suitable for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bromoacetamide)-PEG2 typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as p-nitrophenyl chloroformate to form PEG-p-nitrophenyl carbonate.
Introduction of Bromoacetamide Groups: The activated PEG is then reacted with bromoacetamide in the presence of a base such as triethylamine to form this compound.
The reaction conditions generally involve:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran.
- Temperature: Room temperature to 40°C.
- Reaction Time: Several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors with precise temperature and pH control.
- Continuous monitoring of reaction progress using techniques such as high-performance liquid chromatography (HPLC).
- Purification of the final product using methods like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(bromoacetamide)-PEG2 primarily undergoes nucleophilic substitution reactions due to the presence of bromoacetamide groups. These reactions include:
Thiol-alkylation: Reaction with thiol groups in proteins or other biomolecules to form stable thioether bonds.
Amine-alkylation: Reaction with primary or secondary amines to form amide bonds.
Common Reagents and Conditions
Thiol-alkylation: Typically carried out in aqueous buffer solutions at pH 7-8. Common reagents include dithiothreitol (DTT) or cysteine-containing peptides.
Amine-alkylation: Conducted in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine.
Major Products
Thiol-alkylation: The major product is a thioether-linked conjugate.
Amine-alkylation: The major product is an amide-linked conjugate.
Scientific Research Applications
Bis(bromoacetamide)-PEG2 has a wide range of applications in scientific research, including:
Bioconjugation: Used to link proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other molecules.
Crosslinking: Employed in the formation of hydrogels or other crosslinked networks for drug delivery or tissue engineering.
Protein Modification: Utilized to modify proteins for studying protein-protein interactions, enzyme activity, or protein stability.
Drug Delivery: Incorporated into drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of Bis(bromoacetamide)-PEG2 involves the alkylation of thiol or amine groups in target molecules. The bromoacetamide groups react with thiol groups to form stable thioether bonds, or with amine groups to form amide bonds. This covalent modification can alter the properties of the target molecule, such as its solubility, stability, or biological activity.
Comparison with Similar Compounds
Similar Compounds
Bis(maleimide)-PEG2: Contains maleimide groups instead of bromoacetamide groups. It also reacts with thiol groups but forms maleimide-thiol adducts.
Bis(succinimidyl)-PEG2: Contains succinimidyl ester groups that react with amine groups to form amide bonds.
Uniqueness
Reactivity: Bis(bromoacetamide)-PEG2 is unique in its ability to react with both thiol and amine groups, providing versatility in bioconjugation and crosslinking applications.
Stability: The bromoacetamide-thiol and bromoacetamide-amine bonds formed are generally more stable compared to maleimide-thiol or succinimidyl-amine bonds.
Properties
IUPAC Name |
2-bromo-N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Br2N2O4/c11-7-9(15)13-1-3-17-5-6-18-4-2-14-10(16)8-12/h1-8H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHAHTZUQXONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCNC(=O)CBr)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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